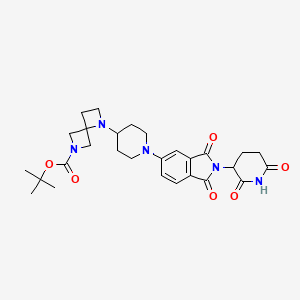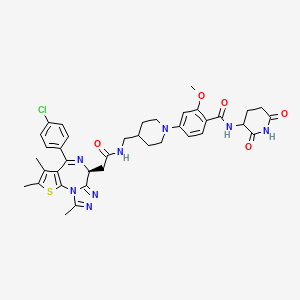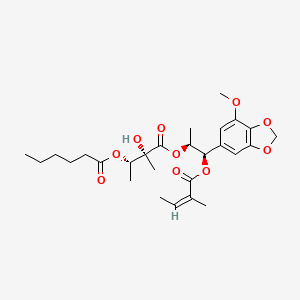
2-Ethyl-3,5-dimethylpyrazine-13C2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-3,5-dimethylpyrazine-13C2 is a stable isotope-labeled compound, specifically labeled with carbon-13. This compound is a derivative of 2-Ethyl-3,5-dimethylpyrazine, which is known for its presence in various natural products and its use in flavor and fragrance industries. The carbon-13 labeling makes it particularly useful in scientific research, especially in the fields of chemistry and pharmacology, where it can be used as a tracer in metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3,5-dimethylpyrazine-13C2 typically involves the incorporation of carbon-13 into the pyrazine ring. One common method is the reaction of 2,3-butanedione with ethylamine in the presence of a carbon-13 labeled reagent. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the formation of the pyrazine ring .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of carbon-13 labeled reagents is carefully controlled to ensure the correct isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3,5-dimethylpyrazine-13C2 can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halides in the presence of a base such as sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted pyrazine derivatives .
Scientific Research Applications
2-Ethyl-3,5-dimethylpyrazine-13C2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand reaction mechanisms and pathways.
Biology: Employed in studies of metabolic processes and enzyme activities.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Applied in the flavor and fragrance industry to study the formation and degradation of aroma compounds
Mechanism of Action
The mechanism of action of 2-Ethyl-3,5-dimethylpyrazine-13C2 involves its role as a tracer molecule. The carbon-13 labeling allows researchers to track the compound through various metabolic pathways using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This helps in understanding the molecular targets and pathways involved in its metabolism and action .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-3,5-dimethylpyrazine: The non-labeled version of the compound.
2,3-Dimethylpyrazine: A similar compound with two methyl groups on the pyrazine ring.
2,5-Dimethylpyrazine: Another similar compound with methyl groups at different positions on the pyrazine ring
Uniqueness
2-Ethyl-3,5-dimethylpyrazine-13C2 is unique due to its carbon-13 labeling, which makes it particularly valuable in research applications. The isotopic labeling allows for precise tracking and analysis in metabolic studies, providing insights that are not possible with non-labeled compounds .
Properties
Molecular Formula |
C8H12N2 |
|---|---|
Molecular Weight |
138.18 g/mol |
IUPAC Name |
2-(1,2-13C2)ethyl-3,5-dimethylpyrazine |
InChI |
InChI=1S/C8H12N2/c1-4-8-7(3)10-6(2)5-9-8/h5H,4H2,1-3H3/i1+1,4+1 |
InChI Key |
JZBCTZLGKSYRSF-VFZPYAPFSA-N |
Isomeric SMILES |
CC1=CN=C(C(=N1)C)[13CH2][13CH3] |
Canonical SMILES |
CCC1=NC=C(N=C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![disodium;chromium(3+);3-oxido-4-[(1-oxido-8-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate;hydroxide](/img/structure/B12374231.png)







